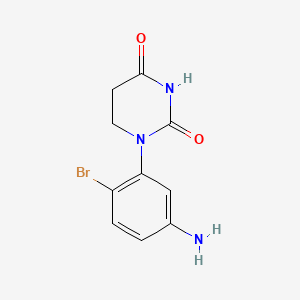
1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 g/mol . It is also known by its IUPAC name, 1-(2-vinylpyrrolidin-1-yl)ethan-1-one . This compound is characterized by the presence of a pyrrolidine ring substituted with an ethenyl group and an ethanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The ethenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methylpyrrolidin-1-yl)ethan-1-one: Similar structure with a methyl group instead of an ethenyl group.
1-(Pyridin-2-yl)ethan-1-one: Contains a pyridine ring instead of a pyrrolidine ring
Uniqueness
1-(2-Ethenylpyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group and the pyrrolidine ring makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(2-ethenylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-3-8-5-4-6-9(8)7(2)10/h3,8H,1,4-6H2,2H3 |
InChI-Schlüssel |
FZUYNYZHQBWLBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)



![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)

![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
![n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13480384.png)


![tert-butyl (2R,4R)-2-(azidomethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13480401.png)
